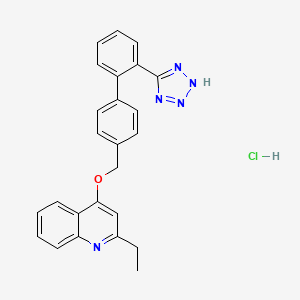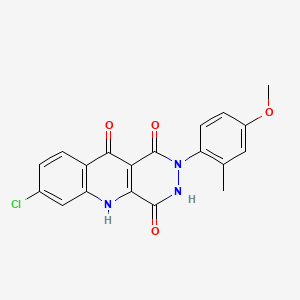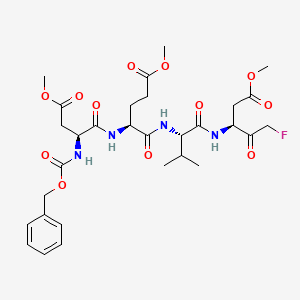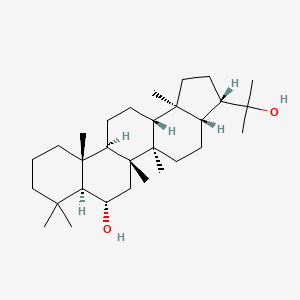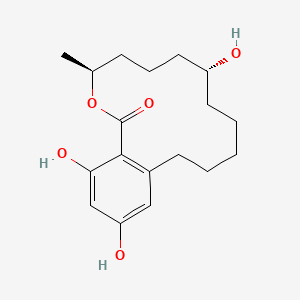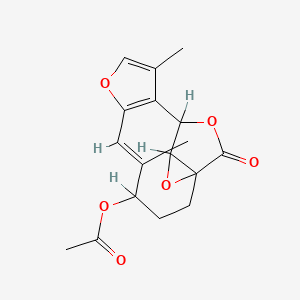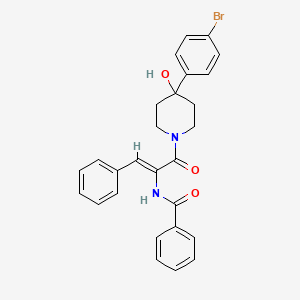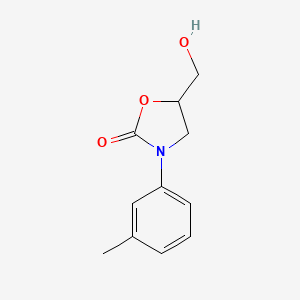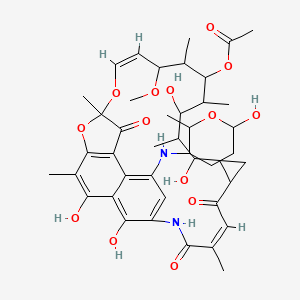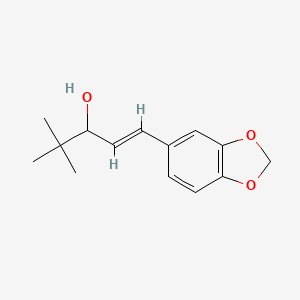
Stiripentol
Vue d'ensemble
Description
Le stiripentol est un médicament anticonvulsivant principalement utilisé pour le traitement du syndrome de Dravet, une forme sévère d'épilepsie infantile. Il s'agit d'un alcool allylique aromatique, structurellement unique par rapport aux autres médicaments antiépileptiques. Le this compound est commercialisé sous le nom de marque Diacomit et est utilisé en association avec d'autres anticonvulsivants comme le clobazam et le valproate pour améliorer leur efficacité .
Mécanisme D'action
Target of Action
Stiripentol primarily targets the gamma-aminobutyric acid (GABA) neurotransmission system . It acts as a positive allosteric modulator of both synaptic (α1–3 and γ subunits) and extrasynaptic (α4/6 and δ subunits) GABA A receptors . This suggests that it could potentiate both phasic and tonic GABA-mediated inhibitory currents .
Mode of Action
This compound potentiates GABAergic transmission through three main mechanisms :
- Positive allosteric modulation of GABA A receptors : It enhances the effect of GABA on its receptors, especially those containing α3 and δ subunits .
Biochemical Pathways
This compound affects several biochemical pathways:
- It inhibits voltage-gated sodium and T-type calcium channels, which is classically associated with anticonvulsant and neuroprotective properties .
- It regulates glucose energy metabolism and inhibits lactate dehydrogenase . This could potentially alter the energy balance within neurons, affecting their excitability and susceptibility to seizures.
- It also inhibits several cytochrome P450 enzymes involved in the metabolism of other antiseizure medications, contributing to boost their anticonvulsant efficacy as add-on therapy .
Pharmacokinetics
This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥70% . This compound is extensively metabolized in the liver, primarily by demethylation and glucuronidation, to 13 different metabolites . Approximately 3–14% of an administered dose is excreted as unchanged this compound in urine . This compound elimination follows Michaelis–Menten (saturable, zero-order) kinetics so that plasma half-life and clearance is dose-dependent with values decreasing with increasing dose .
Result of Action
The molecular and cellular effects of this compound’s action primarily result in a reduction in the frequency and severity of seizures, particularly in conditions like Dravet syndrome . By enhancing GABAergic transmission and inhibiting voltage-gated sodium and calcium channels, this compound increases neuronal inhibition, reducing the likelihood of seizure initiation .
Action Environment
This can lead to pharmacokinetic interactions, altering the metabolism and efficacy of these medications .
Analyse Biochimique
Biochemical Properties
Stiripentol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, enhancing the opening duration of the channel by binding to a site different from the benzodiazepine binding site . This compound also inhibits the activity of cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP3A4, which are involved in the metabolism of other antiepileptic drugs . This inhibition boosts the therapeutic efficacy of these drugs by reducing their degradation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It enhances GABAergic transmission by inhibiting GABA uptake and degradation, leading to increased inhibitory neurotransmission . This modulation of GABA receptors affects cell signaling pathways, gene expression, and cellular metabolism. This compound also inhibits voltage-gated sodium and T-type calcium channels, contributing to its anticonvulsant and neuroprotective properties . Additionally, it regulates glucose energy metabolism and inhibits lactate dehydrogenase, further influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It functions as a positive allosteric modulator of both synaptic and extrasynaptic GABA receptors, potentiating both phasic and tonic GABA-mediated inhibitory currents . This compound also inhibits voltage-gated sodium and calcium channels, reducing neuronal excitability . Furthermore, it inhibits cytochrome P450 enzymes, leading to increased plasma levels of co-administered antiepileptic drugs . These combined actions contribute to its anticonvulsant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods . Long-term treatment with this compound has been associated with sustained seizure control in patients with Dravet syndrome . The retention rate of this compound decreases over time, with some patients discontinuing the drug due to adverse effects or lack of sustained efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to increase the threshold for seizures and reduce seizure frequency . At very high doses, this compound can cause adverse effects such as decreased motor activity and respiration . The optimal dosage of this compound for achieving anticonvulsant effects while minimizing adverse effects is still being investigated .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily through demethylation and glucuronidation . It interacts with several enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . This compound also affects metabolic pathways by inhibiting lactate dehydrogenase, which is involved in the astrocyte-neuron lactate shuttle . This inhibition reduces seizures and epileptiform activity .
Transport and Distribution
After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥70% . It is extensively distributed within the body, with a high plasma protein binding rate of 99% . This compound is transported and distributed within cells and tissues, interacting with various transporters and binding proteins . Its distribution is influenced by its interactions with cytochrome P450 enzymes, which affect its plasma levels and therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with biomolecules. It is primarily localized in the cytoplasm, where it interacts with GABA receptors and other target proteins . This compound’s activity and function are affected by its localization, with its anticonvulsant effects being mediated through its interactions with synaptic and extrasynaptic GABA receptors .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Le stiripentol peut être synthétisé par un processus en plusieurs étapes :
Étape 1 : L'héliotropine et la méthyl tert-butanone sont mises à réagir dans un solvant mixte d'alcool inférieur et d'eau, avec un catalyseur de transfert de phase et un alcalin, pour produire la 4,4-diméthyl-1-[(3,4-méthylènedioxy)-phényl]-1-pentèn-3-one.
Étape 2 : Le produit de l'étape 1 est ensuite réduit en utilisant du borohydrure de sodium ou du borohydrure de potassium dans un solvant d'alcool inférieur pour produire du this compound
Méthodes de Production Industrielle
Dans les milieux industriels, le this compound est préparé en mélangeant le composé avec un matériau auxiliaire soluble à faible point de fusion, en chauffant pour le faire fondre, en pulvérisant et en refroidissant pour obtenir un mélange. Des matériaux auxiliaires supplémentaires sont ensuite ajoutés pour améliorer la vitesse de dissolution, la biodisponibilité et la stabilité de stockage du produit final .
Analyse Des Réactions Chimiques
Types de Réactions
Le stiripentol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents dérivés.
Réduction : La réduction du this compound implique l'utilisation d'agents réducteurs comme le borohydrure de sodium.
Substitution : Diverses réactions de substitution peuvent se produire sur le cycle aromatique et le groupe alcool allylique.
Réactifs et Conditions Communes
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et le borohydrure de potassium sont couramment utilisés.
Substitution : Les agents halogénants et les nucléophiles sont souvent utilisés dans les réactions de substitution.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, qui peuvent avoir des propriétés pharmacologiques différentes.
Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des alcools allyliques aromatiques.
Biologie : Le this compound est étudié pour ses effets sur les systèmes neurotransmetteurs, en particulier la neurotransmission du GABA (acide gamma-aminobutyrique).
Médecine : Il est principalement utilisé comme anticonvulsivant pour traiter le syndrome de Dravet. La recherche se poursuit pour explorer son potentiel dans le traitement d'autres troubles neurologiques.
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments antiépileptiques
Mécanisme d'Action
Le this compound exerce ses effets anticonvulsivants par le biais de multiples mécanismes :
Potentialisation de la neurotransmission du GABA : Le this compound améliore la transmission GABAergique en inhibant la dégradation et la recapture du GABA, et en agissant comme un modulateur allostérique positif des récepteurs GABA A.
Inhibition des canaux voltage-dépendants : Il bloque les canaux sodiques voltage-dépendants et les canaux calciques de type T, contribuant à ses propriétés anticonvulsivantes et neuroprotectrices.
Régulation du métabolisme énergétique : Le this compound régule le métabolisme énergétique du glucose et inhibe la lactate déshydrogénase, ce qui peut contribuer à ses effets thérapeutiques
Applications De Recherche Scientifique
Stiripentol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of aromatic allylic alcohols.
Biology: this compound is studied for its effects on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) neurotransmission.
Medicine: It is primarily used as an anticonvulsant for treating Dravet syndrome. Research is ongoing to explore its potential in treating other neurological disorders.
Industry: This compound is used in the pharmaceutical industry for the development of new antiepileptic drugs
Comparaison Avec Des Composés Similaires
Le stiripentol est unique par rapport aux autres médicaments antiépileptiques en raison de ses multiples mécanismes d'action et de sa capacité à potentialiser les effets d'autres anticonvulsivants. Les composés similaires incluent :
Clobazam : Une benzodiazépine utilisée en association avec le this compound pour traiter le syndrome de Dravet.
Valproate : Un autre anticonvulsivant souvent utilisé avec le this compound.
Carbamazépine : Un médicament antiépileptique qui, lorsqu'il est associé au this compound, montre des effets anticonvulsivants améliorés
La capacité unique du this compound à moduler plusieurs voies et à améliorer l'efficacité d'autres anticonvulsivants en fait un composé précieux dans le traitement de l'épilepsie et potentiellement d'autres troubles neurologiques.
Propriétés
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860609 | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess. | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
49763-96-4, 137767-55-6 | |
| Record name | Stiripentol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stiripentol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STIRIPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
73-74 | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Stiripentol is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [] This means that it binds to a site on the GABAA receptor distinct from the GABA binding site and enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. []
A: Yes, this compound is also a potent inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. [, , , ] This inhibition can significantly elevate plasma and brain concentrations of co-administered antiepileptic drugs that are metabolized by these enzymes. [, ]
A: By enhancing GABAergic neurotransmission, this compound increases inhibitory signaling in the brain, which helps to suppress neuronal hyperexcitability and reduce seizure activity. []
A: this compound shows a preference for GABAA receptors containing the α3 subunit. [] This subunit is highly expressed in the immature brain, which may explain this compound's greater clinical efficacy in childhood-onset epilepsies like Dravet syndrome. []
A: While GABAA receptor modulation is a primary mechanism, this compound's inhibition of CYP2C19 and CYP3A4 also contributes to its anticonvulsant effects by increasing the concentrations of co-administered antiepileptic drugs. [, , ] This dual mechanism of action makes it challenging to disentangle the individual contributions of each mechanism.
ANone: The molecular formula of this compound is C12H16O3, and its molecular weight is 212.24 g/mol.
A: Yes, this compound and its degradation products have been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. [] These techniques provide detailed information about the compound's structure and help identify its degradation products.
A: this compound exhibits nonlinear pharmacokinetics, meaning that its clearance decreases as the dose increases. [, ] It has a mean residence time of approximately 4 hours and is highly bound to plasma proteins (free fraction of 1%). []
A: this compound undergoes extensive metabolism, primarily via glucuronidation and methylenedioxy ring opening. [, ] Its major metabolites include this compound glucuronide, DiOH, P-OH, and M-OH. []
A: Yes, two independent randomized, placebo-controlled trials have demonstrated the efficacy of this compound as adjunctive therapy to clobazam and valproate in reducing seizure frequency in children with Dravet syndrome. [, ]
A: Long-term this compound administration has been shown to potentially impair cancellous bone microarchitecture in rats, suggesting the need for monitoring vitamin D, calcium, inorganic phosphate, and kidney function in patients on long-term therapy. [] Further research is needed to ascertain these effects in humans.
A: this compound is a potent inhibitor of CYP2C19 and CYP3A4, leading to clinically significant interactions with co-administered antiepileptic drugs metabolized by these enzymes. [, , ] Dose adjustments of valproate and clobazam are often required when co-administered with this compound. [, ]
A: While specific formulation challenges are not explicitly mentioned in the provided research, this compound's low aqueous solubility could potentially limit its bioavailability. [] Strategies like particle size reduction, complexation with cyclodextrins, or the use of lipid-based formulations could be explored to enhance its dissolution rate and absorption.
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or fluorescence detection, is widely used for this compound quantification. [, , ]
A: More research is needed to elucidate this compound's long-term effects on bone health in humans. Further investigation is also required to explore alternative formulation strategies to improve its bioavailability and patient compliance. [] Additionally, evaluating this compound's potential in other neurological disorders beyond epilepsy could be a promising research avenue.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



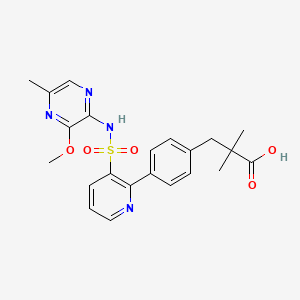
![2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride](/img/structure/B1682413.png)
![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride](/img/structure/B1682414.png)
